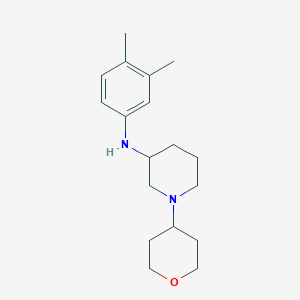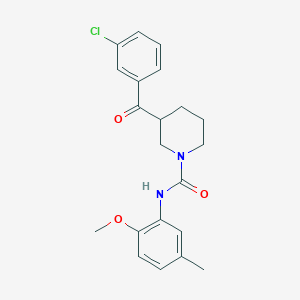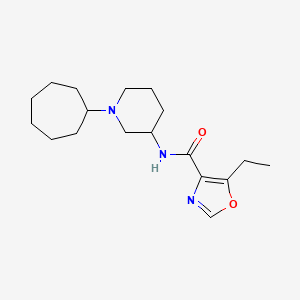
N~2~-benzyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-benzyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BPG, and it is a type of glycine derivative that has been synthesized through a specific method.
Wirkmechanismus
The mechanism of action of N~2~-benzyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide is not well understood. However, studies have shown that BPG can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. BPG has also been shown to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. Studies have shown that BPG can inhibit the proliferation of cancer cells, reduce inflammation, and improve glucose metabolism. BPG has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of acetylcholinesterase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-benzyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its relative ease of synthesis. BPG is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using BPG in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on N~2~-benzyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide. One area of research is to further elucidate the mechanism of action of BPG. Another area of research is to explore the potential therapeutic applications of BPG in the treatment of various diseases. Additionally, future research could focus on improving the solubility and bioavailability of BPG to enhance its potential as a therapeutic agent.
In conclusion, this compound is a chemical compound that has potential applications in various fields, including medicinal chemistry. The synthesis method of BPG is relatively simple, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action of BPG and to explore its potential therapeutic applications.
Synthesemethoden
The synthesis of N~2~-benzyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide involves the reaction of benzylamine, phenylsulfonyl chloride, and N-phenylglycine in the presence of a base. This reaction results in the formation of BPG, which is a white crystalline solid. The synthesis method of BPG is relatively simple, and it can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N~2~-benzyl-N~1~-phenyl-N~2~-(phenylsulfonyl)glycinamide has various scientific research applications. One of the primary applications of BPG is in the field of medicinal chemistry. BPG has shown potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. BPG has also been used as a building block for the synthesis of other compounds that have potential medicinal applications.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-21(22-19-12-6-2-7-13-19)17-23(16-18-10-4-1-5-11-18)27(25,26)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATSBBBWCRMTDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[1,2-phenylenebis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6106841.png)
![2-amino-4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B6106846.png)

![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)


![N-[2-(acetylamino)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6106872.png)
![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)




![[1-(1-azabicyclo[2.2.2]oct-3-yl)-2-piperidinyl]methanol](/img/structure/B6106913.png)
![{1'-[(2E)-2-methyl-2-buten-1-yl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B6106926.png)